molecular formula C18H22N2O2 B7526451 1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea

1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea

Cat. No. B7526451
M. Wt: 298.4 g/mol
InChI Key: PWOWJEOCCQLYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea, also known as GSK1838705A, is a small molecule inhibitor of the PI3K/mTOR pathway. This pathway is involved in various cellular processes such as cell growth, proliferation, and survival. GSK1838705A has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea inhibits the PI3K/mTOR pathway by targeting the mTOR kinase. This leads to the inhibition of downstream signaling pathways such as AKT and S6K, which are involved in cell growth and survival. 1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, which contributes to its anti-tumor activity.
Biochemical and Physiological Effects:
1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea has been shown to have several biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells, induces apoptosis, and enhances the efficacy of other anti-cancer agents. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). In addition, 1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. It has also demonstrated anti-tumor activity in various cancer cell lines and xenograft models. However, 1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has limited selectivity for mTOR kinase, which can lead to off-target effects.

Future Directions

There are several future directions for the research on 1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea. One direction is to further investigate its potential therapeutic applications in cancer and other diseases. This could involve preclinical and clinical studies to evaluate its safety and efficacy in humans. Another direction is to develop more selective inhibitors of mTOR kinase that can overcome the limitations of 1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea. This could involve the use of structure-based drug design and high-throughput screening. Finally, 1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea could be used as a tool compound to study the PI3K/mTOR pathway and its role in cancer and other diseases.

Synthesis Methods

The synthesis of 1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea involves several steps, starting with the reaction of 4-hydroxybenzaldehyde with methylamine to form 4-(methylamino)benzyl alcohol. This intermediate is then reacted with 2,4,6-trimethylphenyl isocyanate to form the corresponding urea derivative, which is further methylated to yield 1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea. The synthesis of 1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea has been reported in several research articles.

Scientific Research Applications

1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the PI3K/mTOR pathway, which is frequently dysregulated in cancer. In preclinical studies, 1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea has demonstrated anti-tumor activity in various cancer cell lines and xenograft models. It has also been shown to enhance the efficacy of other anti-cancer agents such as chemotherapy and radiation therapy.

properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12-9-13(2)17(14(3)10-12)19-18(22)20(4)11-15-5-7-16(21)8-6-15/h5-10,21H,11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOWJEOCCQLYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)N(C)CC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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